

# 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde

## molecular structure

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### Compound of Interest

**Compound Name:** 1,2,5-T trimethyl-1H-pyrrole-3-carbaldehyde

**Cat. No.:** B184832

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An In-Depth Technical Guide to the Molecular Structure of **1,2,5-T trimethyl-1H-pyrrole-3-carbaldehyde**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,2,5-T trimethyl-1H-pyrrole-3-carbaldehyde**, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, validated synthetic pathways, spectroscopic signature, and its strategic importance in the synthesis of complex chemical entities.

## Core Molecular Architecture and Physicochemical Profile

**1,2,5-T trimethyl-1H-pyrrole-3-carbaldehyde** (CAS No: 5449-87-6) is a polysubstituted aromatic heterocycle. Its foundational structure is a pyrrole ring, a five-membered ring containing one nitrogen atom, which imparts significant electronic and reactive properties. The substitution pattern is critical to its chemical behavior:

- **N-Methylation (Position 1):** The nitrogen atom is substituted with a methyl group, precluding N-H reactivity (e.g., deprotonation) and influencing the electronic distribution within the ring.

- $\alpha$ -Methylation (Positions 2 and 5): Both alpha-carbons (adjacent to the nitrogen) are occupied by methyl groups. This sterically shields these highly reactive positions and electronically enriches the ring, critically directing further electrophilic substitution to the beta-positions.
- $\beta$ -Formylation (Position 3): The presence of a carbaldehyde (formyl) group at the C3 position is the molecule's most significant feature for synthetic utility. This electron-withdrawing group deactivates the ring slightly but serves as a versatile chemical handle for a vast array of subsequent transformations.

The strategic placement of these substituents defines the molecule's unique reactivity profile, making it a valuable intermediate rather than a simple pyrrole derivative.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
CAS Number	<b>5449-87-6</b>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Physical Form	Solid	
SMILES String	Cc1cc(C=O)c(C)n1C	<a href="#">[1]</a>

| InChI Key | QCRYBEPPXKKXEW-UHFFFAOYSA-N |[\[1\]](#) |

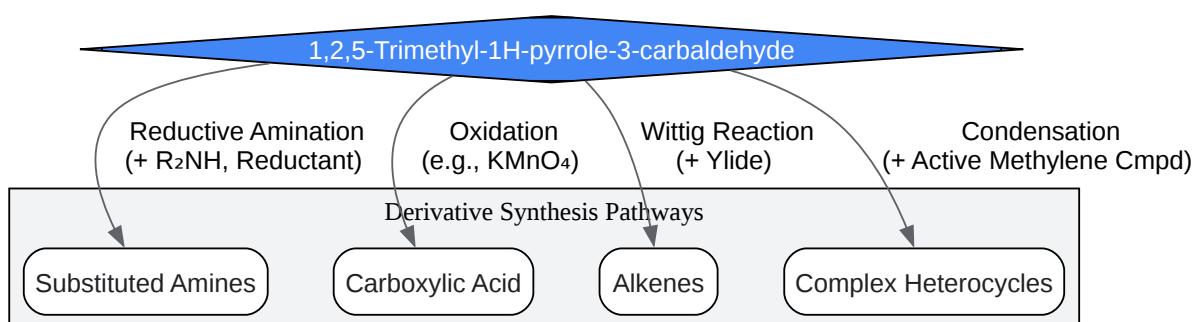
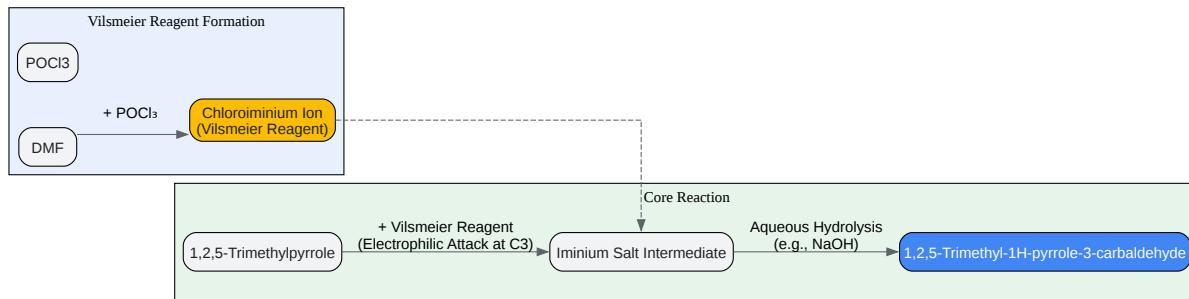
## Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction

The regioselective introduction of a formyl group onto a pyrrole ring is a cornerstone of heterocyclic synthesis. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering mild and efficient conditions.[\[6\]](#)[\[7\]](#)[\[8\]](#) The synthesis of **1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde** is a classic example of sterically-directed electrophilic aromatic substitution.

The logical starting material for this synthesis is 1,2,5-trimethylpyrrole.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Standard Vilsmeier-Haack conditions typically favor formylation at the electron-rich  $\alpha$ -position (C2 or C5) of the pyrrole ring.[\[6\]](#)[\[14\]](#) However, the causality behind the successful synthesis of the 3-carbaldehyde isomer lies in the pre-existing substitution pattern of the precursor. With the C2 and C5 positions already blocked by methyl groups, electrophilic attack is sterically and electronically directed to the available  $\beta$ -position (C3).

## Self-Validating Experimental Protocol

- **Vilsmeier Reagent Formation:** Phosphorus oxychloride ( $\text{POCl}_3$ ) is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[\[6\]](#) The stoichiometry must be precise to ensure complete conversion without side reactions.
- **Electrophilic Substitution:** The precursor, 1,2,5-trimethylpyrrole, is introduced to the Vilsmeier reagent. The electron-rich pyrrole ring attacks the electrophilic carbon of the iminium ion. The substitution occurs exclusively at the C3 position due to the steric hindrance imposed by the methyl groups at C2 and C5.
- **Hydrolysis:** The reaction mixture is carefully quenched with an aqueous base (e.g., sodium hydroxide or sodium acetate solution). This hydrolyzes the intermediate iminium salt, which subsequently collapses to yield the final aldehyde product, **1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde**.
- **Purification:** The crude product is typically isolated via extraction and purified by column chromatography or recrystallization to achieve high purity.



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